(R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diisopropylphosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(2,2,2’,2’-Tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diisopropylphosphine) is a chiral phosphine ligand known for its high enantioselectivity and efficiency in various catalytic processes. This compound is particularly valuable in asymmetric synthesis, where it helps produce enantiomerically pure products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,2,2’,2’-Tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diisopropylphosphine) typically involves the reaction of diisopropylphosphine with a suitable precursor under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the precursor is reacted with diisopropylphosphine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often employs large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use in various catalytic applications .
Chemical Reactions Analysis
Types of Reactions
®-(2,2,2’,2’-Tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diisopropylphosphine) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the diisopropylphosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and various halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the chiral ligand .
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives, which are valuable intermediates in further chemical synthesis .
Scientific Research Applications
Chemistry
In chemistry, ®-(2,2,2’,2’-Tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diisopropylphosphine) is widely used as a ligand in asymmetric catalysis. It is particularly effective in hydrogenation and hydroformylation reactions, where it helps produce enantiomerically pure compounds .
Biology and Medicine
While its primary applications are in chemistry, the compound’s ability to produce enantiomerically pure products makes it valuable in the synthesis of pharmaceuticals. Enantiomerically pure drugs often have improved efficacy and reduced side effects compared to their racemic counterparts .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its high selectivity and efficiency make it a preferred choice for large-scale catalytic processes .
Mechanism of Action
The mechanism by which ®-(2,2,2’,2’-Tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diisopropylphosphine) exerts its effects involves the coordination of the phosphine groups to a metal center. This coordination activates the metal center, facilitating various catalytic processes. The chiral nature of the ligand ensures that the reactions proceed with high enantioselectivity, producing enantiomerically pure products .
Comparison with Similar Compounds
Similar Compounds
- ®-2,2’-Bis(diisopropylphosphino)-6,6’-dimethoxy-1,1’-biphenyl
- ®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene
Uniqueness
Compared to similar compounds, ®-(2,2,2’,2’-Tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diisopropylphosphine) offers higher enantioselectivity and efficiency in catalytic processes. Its unique structure allows for better coordination with metal centers, enhancing its catalytic performance .
Properties
Molecular Formula |
C30H44O4P2 |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
[4-[5-di(propan-2-yl)phosphanyl-2,2-dimethyl-1,3-benzodioxol-4-yl]-2,2-dimethyl-1,3-benzodioxol-5-yl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C30H44O4P2/c1-17(2)35(18(3)4)23-15-13-21-27(33-29(9,10)31-21)25(23)26-24(36(19(5)6)20(7)8)16-14-22-28(26)34-30(11,12)32-22/h13-20H,1-12H3 |
InChI Key |
CXCXGJITZSZQOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C1=C(C2=C(C=C1)OC(O2)(C)C)C3=C(C=CC4=C3OC(O4)(C)C)P(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.